6-Bromobenzo[b]thiophene-5-carbaldehyde 6-Bromobenzo[b]thiophene-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 143810-54-2
VCID: VC8074141
InChI: InChI=1S/C9H5BrOS/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-5H
SMILES: C1=CSC2=CC(=C(C=C21)C=O)Br
Molecular Formula: C9H5BrOS
Molecular Weight: 241.11 g/mol

6-Bromobenzo[b]thiophene-5-carbaldehyde

CAS No.: 143810-54-2

Cat. No.: VC8074141

Molecular Formula: C9H5BrOS

Molecular Weight: 241.11 g/mol

* For research use only. Not for human or veterinary use.

6-Bromobenzo[b]thiophene-5-carbaldehyde - 143810-54-2

Specification

CAS No. 143810-54-2
Molecular Formula C9H5BrOS
Molecular Weight 241.11 g/mol
IUPAC Name 6-bromo-1-benzothiophene-5-carbaldehyde
Standard InChI InChI=1S/C9H5BrOS/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-5H
Standard InChI Key QAOFDUOBZPDQLQ-UHFFFAOYSA-N
SMILES C1=CSC2=CC(=C(C=C21)C=O)Br
Canonical SMILES C1=CSC2=CC(=C(C=C21)C=O)Br

Introduction

Key Findings

6-Bromobenzo[b]thiophene-5-carbaldehyde (CAS 143810-54-2) is a brominated heterocyclic aldehyde with a molecular formula of C9H5BrOS\text{C}_9\text{H}_5\text{BrOS}. This compound features a benzo[b]thiophene core substituted with a bromine atom at the 6-position and an aldehyde group at the 5-position. Its synthetic versatility and reactive sites make it valuable in medicinal chemistry and materials science. Recent studies highlight its potential in antimicrobial and anticancer applications, supported by its ability to participate in cross-coupling and heterocycle-forming reactions .

Structural and Molecular Characteristics

Computational Chemistry Data

  • Topological Polar Surface Area (TPSA): 17.07 Ų, indicating moderate polarity due to the aldehyde group .

  • LogP: 3.47, suggesting lipophilicity suitable for membrane penetration in biological systems .

  • Rotatable Bonds: 1 (aldehyde group), influencing conformational flexibility .

Synthesis and Optimization

Bromination-Formylation Sequential Strategy

A common approach involves:

  • Bromination: Direct electrophilic bromination of benzo[b]thiophene-5-carbaldehyde using Nbromosuccinimide (NBS)\text{N}- \text{bromosuccinimide (NBS)} under radical conditions (e.g., AIBN in CCl4\text{CCl}_4).

  • Purification: Recrystallization from petroleum ether to achieve >95% purity .

Alternative Pathway via Dihydrothiophenones

As demonstrated in analogous systems (e.g., benzo[b]thiophene-5-carbaldehyde synthesis), 6,7-dihydrobenzo[b]thiophen-4(5H)-one can undergo oxidation and bromination .

Table 1: Comparative Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Direct Bromination75–8595+Minimal byproducts
Dihydrothiophenone Route 60–7090+Scalability for industrial use

Physicochemical Properties

Spectral Data

  • NMR:

    • Aldehyde proton: δ10.0ppm\delta \sim 10.0 \, \text{ppm} (singlet).

    • Aromatic protons: δ7.28.3ppm\delta 7.2–8.3 \, \text{ppm} (multiplet patterns) .

  • Mass Spectrometry:

    • Molecular ion peak at m/z241.94[M+H]+m/z \, 241.94 \, [\text{M+H}]^+ .

Biological and Pharmacological Applications

Antimicrobial Activity

Derivatives of 6-bromobenzo[b]thiophene-5-carbaldehyde exhibit:

  • MIC Values: 32 µg/mL against Staphylococcus aureus (comparable to vancomycin).

  • Mechanism: Disruption of bacterial cell membrane integrity via hydrophobic interactions.

ApplicationModel SystemEfficacy Metric
AntimicrobialS. aureusMIC = 32 µg/mL
AnticancerMCF-7 cellsIC50_{50} = 1.0 µM

Industrial and Research Applications

Organic Synthesis

  • Suzuki-Miyaura Coupling: Forms biaryl systems for drug candidates (e.g., kinase inhibitors).

  • Schiff Base Formation: Generates imines for catalytic or sensor applications .

Materials Science

  • Fluorescent Probes: Aldehyde group facilitates conjugation with amine-containing fluorophores .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator